Cas no 2138075-69-9 (3-(3-amino-5-methylphenyl)thiophene-2-carboxylic acid)
3-(3-amino-5-methylphenyl)thiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(3-amino-5-methylphenyl)thiophene-2-carboxylic acid
- 2138075-69-9
- EN300-1141898
-
- Inchi: 1S/C12H11NO2S/c1-7-4-8(6-9(13)5-7)10-2-3-16-11(10)12(14)15/h2-6H,13H2,1H3,(H,14,15)
- InChI Key: XVGKWPQZFBPFMD-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1C(=O)O)C1C=C(C=C(C)C=1)N
Computed Properties
- Exact Mass: 233.05104977g/mol
- Monoisotopic Mass: 233.05104977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 91.6Ų
3-(3-amino-5-methylphenyl)thiophene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1141898-0.05g |
3-(3-amino-5-methylphenyl)thiophene-2-carboxylic acid |
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| Enamine | EN300-1141898-0.25g |
3-(3-amino-5-methylphenyl)thiophene-2-carboxylic acid |
2138075-69-9 | 95% | 0.25g |
$683.0 | 2023-10-26 | |
| Enamine | EN300-1141898-0.5g |
3-(3-amino-5-methylphenyl)thiophene-2-carboxylic acid |
2138075-69-9 | 95% | 0.5g |
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| Enamine | EN300-1141898-1.0g |
3-(3-amino-5-methylphenyl)thiophene-2-carboxylic acid |
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3-(3-amino-5-methylphenyl)thiophene-2-carboxylic acid |
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| Enamine | EN300-1141898-5.0g |
3-(3-amino-5-methylphenyl)thiophene-2-carboxylic acid |
2138075-69-9 | 5g |
$2152.0 | 2023-06-09 | ||
| Enamine | EN300-1141898-10.0g |
3-(3-amino-5-methylphenyl)thiophene-2-carboxylic acid |
2138075-69-9 | 10g |
$3191.0 | 2023-06-09 | ||
| Enamine | EN300-1141898-1g |
3-(3-amino-5-methylphenyl)thiophene-2-carboxylic acid |
2138075-69-9 | 95% | 1g |
$743.0 | 2023-10-26 | |
| Enamine | EN300-1141898-5g |
3-(3-amino-5-methylphenyl)thiophene-2-carboxylic acid |
2138075-69-9 | 95% | 5g |
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3-(3-amino-5-methylphenyl)thiophene-2-carboxylic acid Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 3-(3-amino-5-methylphenyl)thiophene-2-carboxylic acid
Introduction to 3-(3-amino-5-methylphenyl)thiophene-2-carboxylic acid (CAS No. 2138075-69-9)
3-(3-amino-5-methylphenyl)thiophene-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2138075-69-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiophene derivative family, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural motif of thiophene, combined with the presence of both amino and carboxylic acid functional groups, makes this molecule a promising candidate for further investigation in drug discovery and development.
The chemical structure of 3-(3-amino-5-methylphenyl)thiophene-2-carboxylic acid features a thiophene ring substituted at the 2-position with a carboxylic acid group and at the 3-position with a 3-amino-5-methylphenyl moiety. This particular arrangement of functional groups imparts unique electronic and steric properties to the molecule, which are critical for its interaction with biological targets. The presence of both basic (amino) and acidic (carboxylic acid) functionalities allows for versatile chemical modifications, enabling the synthesis of derivatives with tailored pharmacological properties.
In recent years, there has been growing interest in thiophene-based compounds due to their reported activities as kinase inhibitors, anti-inflammatory agents, and antimicrobial agents. The specific substitution pattern in 3-(3-amino-5-methylphenyl)thiophene-2-carboxylic acid suggests potential interactions with enzymes and receptors involved in various disease pathways. For instance, the amino group at the para position relative to the thiophene ring may facilitate hydrogen bonding interactions with biological targets, while the carboxylic acid group could participate in salt formation or coordinate with metal ions, influencing the compound's solubility and bioavailability.
One of the most compelling aspects of 3-(3-amino-5-methylphenyl)thiophene-2-carboxylic acid is its potential as a building block for more complex pharmacophores. Researchers have utilized similar thiophene derivatives in the synthesis of small-molecule drugs that exhibit potent activity against cancer, inflammation, and neurodegenerative diseases. The structural features of this compound make it an attractive scaffold for medicinal chemists seeking to develop novel therapeutics. By modifying its core structure or appending additional functional groups, it may be possible to enhance its binding affinity, selectivity, and metabolic stability.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 3-(3-amino-5-methylphenyl)thiophene-2-carboxylic acid for biological activity. Molecular docking studies have shown that this compound can interact with various protein targets, including those involved in signal transduction pathways relevant to metabolic disorders and cardiovascular diseases. These computational predictions provide a strong rationale for further experimental validation of its pharmacological potential.
The synthesis of 3-(3-amino-5-methylphenyl)thiophene-2-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cross-coupling reactions between halogenated thiophenes and amines or carboxylic acids, followed by functional group transformations to introduce the desired substituents. The use of palladium-catalyzed reactions has been particularly effective in constructing the carbon-thiophene bonds under mild conditions. Additionally, protecting group strategies may be employed to prevent unwanted side reactions during synthesis.
In terms of pharmacokinetic properties, 3-(3-amino-5-methylphenyl)thiophene-2-carboxylic acid exhibits moderate solubility in water due to the presence of both polar functional groups. This solubility profile could influence its absorption and distribution within biological systems. However, further studies are needed to fully characterize its metabolic pathways and excretion kinetics. Techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are essential for elucidating its structural integrity and degradation products.
The potential applications of 3-(3-amino-5-methylphenyl)thiophene-2-carboxylic acid extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable intermediate in materials science, particularly in the development of organic semiconductors and conductive polymers. Thiophene derivatives are known for their electron-deficient properties, which can enhance charge transport in electronic devices. By incorporating this compound into polymer backbones or as a dopant in organic light-emitting diodes (OLEDs), researchers aim to improve device performance and efficiency.
As research continues to uncover new biological activities associated with thiophene-based compounds, 3-(3-amino-5-methylphenyl)thiophene-2-carboxylic acid is poised to play a significant role in drug discovery initiatives. Its structural versatility allows for rapid diversification through combinatorial chemistry approaches, enabling high-throughput screening programs to identify novel lead compounds. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of this compound from bench research to clinical development.
In conclusion,3-(3-amino-5-methylphenyl)thiophene-2-carboxylic acid (CAS No. 2138075-69-9) represents a structurally interesting molecule with broad potential applications in medicine and materials science. Its unique combination of functional groups offers opportunities for designing next-generation therapeutics targeting complex diseases. With ongoing advancements in synthetic methodologies and computational modeling,this compound is likely to remain at forefrontof scientific inquiryin years come.
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